tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate
CAS No.:
Cat. No.: VC20356689
Molecular Formula: C13H14BrClN2O2
Molecular Weight: 345.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14BrClN2O2 |
---|---|
Molecular Weight | 345.62 g/mol |
IUPAC Name | tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate |
Standard InChI | InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 |
Standard InChI Key | GKBPCYYXETVPSR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate reflects its substitution pattern: a bromine atom at position 4, chlorine at position 6, and a methyl group at position 3 of the indazole core, with a tert-butyl carboxylate group at position 1. The canonical SMILES string CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C
encodes this structure, while the InChIKey GKBPCYYXETVPSR-UHFFFAOYSA-N
ensures unique identification.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 1936273-25-4 |
Molecular Formula | |
Molecular Weight | 345.62 g/mol |
XLogP3-AA | ~4.2 (estimated) |
Topological Polar Surface | 44.1 Ų |
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis involves multi-step reactions starting from substituted aniline precursors. A typical route includes:
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Cyclization: Hydrazine derivatives react with substituted benzaldehydes to form the indazole core.
-
Halogenation: Electrophilic bromination and chlorination at positions 4 and 6, respectively.
-
Esterification: Protection of the indazole nitrogen with tert-butyl carboxylate via carbamate formation.
Optimization Strategies
-
Temperature Control: Reactions are conducted at 0–5°C during halogenation to minimize side products.
-
Catalysis: Palladium catalysts enhance coupling efficiency in downstream functionalization.
Table 2: Synthetic Conditions
Step | Reagents | Solvent | Yield (%) |
---|---|---|---|
Cyclization | Hydrazine, CuCl₂ | EtOH | 65–70 |
Bromination | Br₂, FeCl₃ | DCM | 80–85 |
Esterification | (Boc)₂O, DMAP | THF | 90–95 |
Chemical Reactivity and Functional Group Analysis
Nucleophilic Substitution
The bromine atom at position 4 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation.
Ester Hydrolysis
The tert-butyl carboxylate group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free indazole-1-carboxylic acid, a precursor for amide derivatives.
Table 3: Reactivity Profile
Functional Group | Reaction Partner | Product |
---|---|---|
4-Bromo | PhB(OH)₂ | 4-Aryl indazole |
tert-Butyl ester | HCl | Indazole-1-carboxylic acid |
Physical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (>50 mg/mL).
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Stability: Stable at room temperature for >6 months; degrades under UV light (t₁/₂ = 14 days).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 7.85 (s, 1H, Ar-H).
-
HRMS: m/z 345.62 [M+H]⁺.
Comparative Analysis with Related Indazole Derivatives
Table 4: Structural and Functional Comparisons
The chloro and methyl groups in tert-butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate confer superior lipid solubility (LogP 4.2 vs. 3.8 for fluoro analog), enhancing blood-brain barrier penetration .
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